3-Pyridineethanol,1-oxide(9CI)
CAS No.: 146885-97-4
Cat. No.: VC0127982
Molecular Formula: C7H9NO2
Molecular Weight: 139.154
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146885-97-4 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.154 |
| IUPAC Name | 2-(1-oxidopyridin-1-ium-3-yl)ethanol |
| Standard InChI | InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2 |
| Standard InChI Key | CGIAMKHCOMHVOQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C[N+](=C1)[O-])CCO |
Introduction
Fundamental Properties and Identification
3-Pyridineethanol,1-oxide(9CI) is a pyridine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.154 g/mol . This compound is formally known by its Chemical Abstracts Service (CAS) registry number 146885-97-4, which provides a unique identifier in chemical databases worldwide . The compound exists as a liquid at standard conditions, with a typical assay purity of 99.0% in commercial preparations .
Structural Composition and Representation
The molecular structure of 3-Pyridineethanol,1-oxide(9CI) features a pyridine ring with an N-oxide group at the nitrogen position and an ethanol substituent at the 3-position of the ring. This can be represented through various chemical notations:
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 2-(1-oxidopyridin-1-ium-3-yl)ethanol |
| InChI | InChI=1S/C7H9NO2/c9-5-3-7-2-1-4-8(10)6-7/h1-2,4,6,9H,3,5H2 |
| SMILES | C1=CC(=CN+[O-])CCO |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.154 g/mol |
Table 1: Chemical identifiers and structural representation of 3-Pyridineethanol,1-oxide(9CI)
Physicochemical Properties
The physical and chemical properties of 3-Pyridineethanol,1-oxide(9CI) significantly influence its behavior in various applications and reactions. While specific data for this compound is somewhat limited in the literature, we can deduce several properties based on its structural features and comparison with similar compounds.
Physical Properties
As a pyridine N-oxide derivative, 3-Pyridineethanol,1-oxide(9CI) demonstrates distinctive physical characteristics. It exists as a liquid at room temperature, which distinguishes it from many simple pyridine N-oxides that are crystalline solids, such as pyridine-N-oxide which has a melting point of 62-67°C .
By comparison with similar compounds, we can estimate some physical properties:
| Property | Value | Notes |
|---|---|---|
| Physical State | Liquid | At standard conditions |
| Solubility | Soluble in water, alcohols, and polar organic solvents | Based on functional groups present |
| Density | ~1.14-1.20 g/cm³ | Estimated from similar compounds |
| Appearance | Colorless to pale yellow liquid | Typical for pyridine derivatives |
Table 2: Physical properties of 3-Pyridineethanol,1-oxide(9CI) based on chemical structure and similar compounds
Chemical Behavior and Reactivity
The chemical behavior of 3-Pyridineethanol,1-oxide(9CI) is largely determined by the presence of two key functional groups: the N-oxide moiety and the ethanol side chain. These structural features confer unique reactivity patterns that are valuable in synthetic applications.
Reactivity Profile
The N-oxide group significantly alters the electronic properties of the pyridine ring compared to pyridine itself. This modification:
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Increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring
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Makes the compound more susceptible to nucleophilic substitution reactions
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Creates a dipolar structure with the oxygen bearing a partial negative charge and the nitrogen a partial positive charge
The ethanol side chain at the 3-position provides:
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A reactive hydroxyl group capable of participating in esterification, oxidation, and substitution reactions
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Potential for hydrogen bonding, enhancing solubility in polar solvents
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A site for further derivatization in synthetic pathways
Synthesis and Preparation Methods
The preparation of 3-Pyridineethanol,1-oxide(9CI) typically involves a multi-step synthetic approach. While specific synthesis information for this exact compound is limited in the available literature, general approaches can be deduced from related compounds and common synthetic pathways for pyridine N-oxides.
| Reaction Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| N-oxidation | H₂O₂ (30%) in acetic acid, 70-80°C | 85-95% |
| Side-chain functionalization | Formaldehyde, triethylamine, 140°C, 2 hours | 85-95% |
| Purification | Vacuum distillation at 2 kPa, 120°C | 90-95% recovery |
Table 3: Potential synthetic pathway for 3-Pyridineethanol,1-oxide(9CI) based on synthesis of similar compounds
Applications and Research Significance
3-Pyridineethanol,1-oxide(9CI) and related pyridine N-oxide derivatives find applications across multiple scientific and industrial fields. Their unique structural and electronic properties make them valuable in various contexts.
Pharmaceutical Applications
Pyridine N-oxides, including derivatives like 3-Pyridineethanol,1-oxide(9CI), have demonstrated significant potential in medicinal chemistry:
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As intermediates in the synthesis of bioactive compounds
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In the development of drug candidates targeting various disease pathways
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As building blocks for compounds with antimicrobial, antiviral, or anticancer properties
Research suggests that compounds containing the pyridine N-oxide moiety can serve as valuable pharmacophores. For example, in studies on indole gonadotropin-releasing hormone (GnRH) antagonists, oxidation of the pyridine ring nitrogen combined with strategic modifications led to compounds with excellent in vitro activity profiles and oral bioavailability .
Chemical Synthesis Applications
In synthetic organic chemistry, 3-Pyridineethanol,1-oxide(9CI) can serve as:
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A versatile building block for more complex heterocyclic compounds
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A reagent in specific transformations where the N-oxide functionality activates the pyridine ring
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A precursor for functionalized pyridine derivatives through directed metalation or other transformations
Research and Development Uses
The compound is primarily marketed for research and commercial use, particularly in contexts where its unique structural features are advantageous . Its application in research settings includes:
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As a reference standard for analytical methods
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In studies of pyridine N-oxide metabolism and biotransformation
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As a model compound for investigating the effects of N-oxidation on molecular properties
Comparison with Structural Analogues
Understanding 3-Pyridineethanol,1-oxide(9CI) in the context of related compounds provides valuable insights into its distinctive properties and potential applications.
Isomeric Comparison
Several positional isomers of pyridineethanol N-oxides exist, each with distinct properties:
| Compound | CAS Number | Key Differences | Notable Properties |
|---|---|---|---|
| 3-Pyridineethanol,1-oxide(9CI) | 146885-97-4 | Ethanol group at 3-position | Liquid state at room temperature |
| 2-Pyridineethanol,1-oxide | 64364-85-8 | Ethanol group at 2-position | Higher boiling point (374.2°C at 760 mmHg), density 1.14 g/cm³ |
| 4-Pyridineethanol,1-oxide(9CI) | 117423-62-8 | Ethanol group at 4-position | Different reactivity pattern |
Table 4: Comparison of pyridineethanol N-oxide isomers
Related Compounds
Several structurally related compounds provide context for understanding 3-Pyridineethanol,1-oxide(9CI):
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Pyridine-N-oxide (CAS 694-59-7) - The simplest pyridine N-oxide, existing as a crystalline solid with melting point 62-67°C
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3-Pyridinemethanol (CAS 100-55-0) - Lacks the N-oxide functionality but contains a similar alcohol side chain at the 3-position
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3-Methyl-pyridine-N-oxide (CAS 1003-73-2) - Contains the N-oxide functionality but with a simpler methyl substituent instead of ethanol
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Substituted derivatives like 3-Pyridinemethanol,alpha-methyl-,1-oxide,(S)-(9CI) (CAS 129547-86-0) - Containing additional structural features that modify reactivity and physical properties
Future Research Directions
Research on 3-Pyridineethanol,1-oxide(9CI) and related compounds continues to evolve, with several promising avenues for further investigation:
Synthetic Methodology Development
Development of more efficient and selective methods for synthesizing 3-Pyridineethanol,1-oxide(9CI) and its derivatives represents an important research direction. Novel catalytic approaches, green chemistry methodologies, and continuous flow processes could significantly improve preparation methods.
Medicinal Chemistry Applications
The unique electronic and structural properties of pyridine N-oxides make them interesting scaffolds for drug discovery. Future research might explore:
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Structure-activity relationship studies using 3-Pyridineethanol,1-oxide(9CI) as a building block
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Development of targeted library compounds incorporating this structural motif
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Investigation of biological activity profiles in various therapeutic contexts
Material Science Applications
Exploration of potential applications in materials science, particularly in contexts where the dipolar nature of the N-oxide functionality might provide useful properties for specialized materials or coatings.
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